Ethanol, 2,2'-(propylimino)bis-

Übersicht

Beschreibung

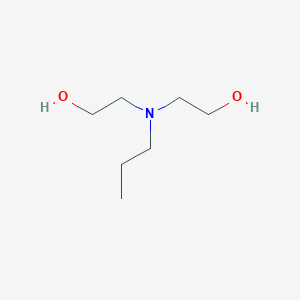

Ethanol, 2,2'-(propylimino)bis- (also known as 2,2'-bis(hydroxyethyl)amine or BHEA) is a compound with a wide range of applications in biochemistry, organic chemistry, and materials science. It is a versatile compound with a number of different synthesis methods, and a wide range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Nanoparticle Synthesis

N-Propyldiethanolamine: is utilized in the synthesis of nanoparticles, particularly in the green synthesis approach. This method is eco-friendly and employs biological organisms like bacteria and fungi to produce nanoparticles . These nanoparticles have a wide range of applications, including environmental monitoring, waste water treatment, and as functional food additives .

Surface Modification

The compound is used to functionalize silica gel, creating a material with a high surface area and molecular loading capacity. This modified silica gel is employed as a metal scavenger and has applications in removing various metals like Ag, Cu, Fe, Pt, Sn, Ti, Zn, and boronic acids from solutions .

Antistatic Agent

In the manufacturing of materials that require antistatic properties, N-Propyldiethanolamine can be applied as an effective antistatic agent. This is particularly useful in industries where static electricity could pose a hazard or affect the quality of products .

Emulsifying and Dispersing Agent

Due to its excellent emulsifying and dispersing abilities, N-Propyldiethanolamine is used in formulations that require the stable mixing of otherwise immiscible liquids. It’s also beneficial in dispersing solid particles in a liquid medium .

Oral Care

In personal care products, particularly in oral care, N-Propyldiethanolamine serves as an anti-caries and antiplaque agent. Its efficacy in this application is due to its surfactant properties, which help in cleaning and protecting teeth .

Lubrication

The compound’s lubricating abilities make it suitable for use in industrial applications where reduction of friction between surfaces is desired. This can extend the life of machinery and reduce energy consumption .

Solubilizing Agent

N-Propyldiethanolamine: acts as a solubilizing agent, aiding in the dissolution of compounds that are otherwise difficult to solubilize. This property is particularly useful in pharmaceuticals and cosmetics, where it can enhance the bioavailability of active ingredients .

Biodegradability

Research into the biodegradability of N-Propyldiethanolamine suggests that it can be broken down by natural processes. This characteristic is important for environmental sustainability, as it reduces the potential for long-term ecological impact .

Eigenschaften

IUPAC Name |

2-[2-hydroxyethyl(propyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-2-3-8(4-6-9)5-7-10/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZICRFXCUVKDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064463 | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2,2'-(propylimino)bis- | |

CAS RN |

6735-35-9 | |

| Record name | Propyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6735-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(propylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does N-Propyldiethanolamine compare to N-Ethyldiethanolamine in terms of CO2 absorption kinetics?

A1: The research paper primarily focuses on N-Ethyldiethanolamine (EDEA) and highlights its superior CO2 absorption kinetics compared to other tertiary amines, specifically mentioning N-Propyldiethanolamine (PDEA) and N-Butyldiethanolamine (BDEA) []. While the exact rate constant for PDEA isn't provided, the study indicates that EDEA exhibits a faster reaction with CO2 than both PDEA and BDEA. This suggests that the structure of the tertiary amine, particularly the alkyl chain length, influences the CO2 absorption rate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)